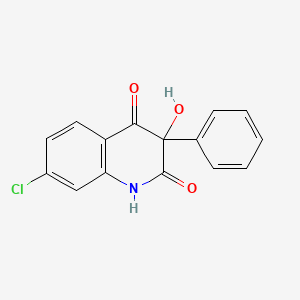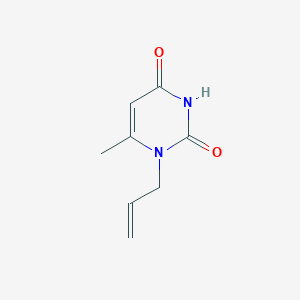![molecular formula C10H18O B14304338 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol CAS No. 112269-96-2](/img/structure/B14304338.png)
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is a bicyclic alcohol with the molecular formula C10H18O. This compound is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system. It is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol typically involves the reaction of α-pinene with specific reagents. One common method includes the use of palladium(II) acetylacetonate and copper(II) chloride in 1,2-dimethoxyethane under an oxygen atmosphere . The reaction is carried out at 80°C for an extended period, followed by purification through flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and purification, such as distillation and crystallization, are likely employed to obtain the compound in pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: Another bicyclic alcohol with a different ring system.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A ketone derivative with similar structural features.
Uniqueness
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is unique due to its specific bicyclic structure and the presence of three methyl groups, which influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
112269-96-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,2,6-trimethylbicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-4-6-9(3)7-10(8,9)11/h11H,4-7H2,1-3H3 |
Clave InChI |
KSPSVURZSKMTGX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1(C2)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
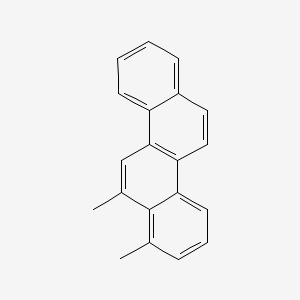
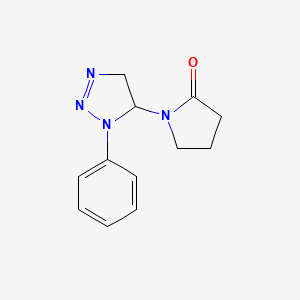

![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
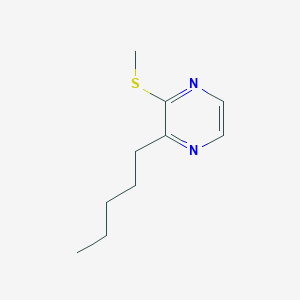
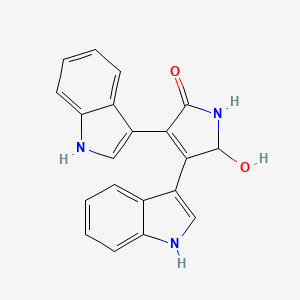
![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
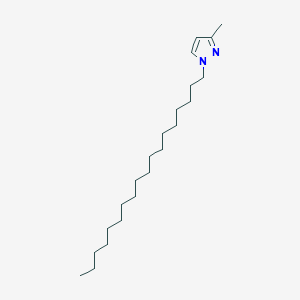
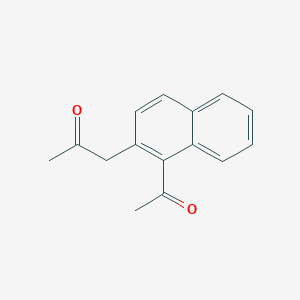
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
